molecular formula C8H5FO3 B13217577 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

Cat. No.: B13217577
M. Wt: 168.12 g/mol
InChI Key: LHVOVOBQNCXRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound with the molecular formula C8H5FO3 It belongs to the class of benzodioxins, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxins, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may target enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1,4-benzodioxine: Similar in structure but differs in the position of the fluorine atom and the dioxane ring.

    1,4-Benzodioxin-6-carboxylic acid, 5-fluoro-2,3-dihydro-: Another related compound with a carboxylic acid group.

    (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2: Contains additional functional groups and a more complex structure .

Uniqueness

5-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

5-fluoro-4H-1,3-benzodioxin-2-one

InChI

InChI=1S/C8H5FO3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-3H,4H2

InChI Key

LHVOVOBQNCXRFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)OC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.